1-(Diphenylmethyl)-4-methylbenzene, also known as benzhydryltoluene, finds application in organic synthesis as a coupling reagent. A study published in the journal Tetrahedron Letters describes its role in a copper-catalyzed method for the synthesis of benzyl alcohols from benzylic alcohols and arylboronic acids.[Source: A modular, scalable, and efficient method for the synthesis of benzyl alcohols from benzylic alcohols and arylboronic acids. Tetrahedron Letters, Volume 45, Issue 18, 2004, Pages 3703-3706, ]
1-(Diphenylmethyl)-4-methylbenzene, commonly referred to as benzhydryl toluene, is an organic compound characterized by its molecular formula . It features a benzene ring substituted with both a diphenylmethyl group and a methyl group. This compound typically appears as a colorless solid and is notable for its structural properties, which contribute to its utility in various chemical applications .
Research into the biological activity of 1-(Diphenylmethyl)-4-methylbenzene has revealed its potential interactions with biological systems. Notably, it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of this compound to the active site of these enzymes leads to its oxidation and subsequent metabolic processes, highlighting its importance in biochemical pathways .
The synthesis of 1-(Diphenylmethyl)-4-methylbenzene can be effectively achieved through the Friedel-Crafts alkylation method. This process involves the reaction of toluene with diphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction can be represented as follows:
This method is favored for its efficiency in producing the desired compound while minimizing byproducts .
1-(Diphenylmethyl)-4-methylbenzene has diverse applications across various fields:
Studies on the interactions of 1-(Diphenylmethyl)-4-methylbenzene with biomolecules reveal significant insights into its biochemical roles. Its interaction with cytochrome P450 enzymes is particularly noteworthy, influencing drug metabolism and pharmacokinetics. Understanding these interactions aids in elucidating the compound's biological effects and potential therapeutic applications .
Several compounds share structural similarities with 1-(Diphenylmethyl)-4-methylbenzene. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzhydrol | C13H12O | Contains a hydroxyl group, used in pharmaceuticals. |
| Diphenylmethanol | C13H12O | Acts as a precursor for various organic syntheses. |
| 4-Methylbenzyl alcohol | C9H12O | Exhibits different reactivity patterns due to alcohol functional group. |
| 4-Methyltoluene | C9H10 | A simpler alkyl-substituted derivative of toluene. |
While all these compounds feature aromatic structures, their unique functional groups and substituents lead to distinct chemical behaviors and applications, setting 1-(Diphenylmethyl)-4-methylbenzene apart due to its specific diphenylmethyl substitution which enhances its reactivity and utility in synthetic chemistry .
The thermal behavior of 1-(Diphenylmethyl)-4-methylbenzene has been characterized through several experimental approaches, though specific melting point data for this compound remains unavailable in the current literature [1] [2] [3]. However, related diphenylmethane derivatives provide valuable insight into the expected thermal properties of this aromatic hydrocarbon.
The boiling point of 1-(Diphenylmethyl)-4-methylbenzene has been determined to be 370°C at 760 mmHg [4], which is significantly higher than its structural analogs due to the additional phenyl ring system. This elevated boiling point reflects the increased molecular weight (258.36 g/mol) and enhanced intermolecular van der Waals interactions compared to simpler diphenylmethane derivatives.
For comparison, the closely related compound 4-methyldiphenylmethane (molecular formula C₁₄H₁₄) exhibits a boiling point of 286°C at 760 mmHg [1] [5], demonstrating the substantial effect of the additional phenyl group in 1-(Diphenylmethyl)-4-methylbenzene. The parent compound diphenylmethane has a boiling point of 264°C [6] [7], establishing a clear trend of increasing boiling points with structural complexity.
Phase transition studies on related benzene derivatives provide important context for understanding the thermal behavior of 1-(Diphenylmethyl)-4-methylbenzene. Research on 1,4-dibromo-2,3,5,6-tetramethylbenzene has revealed an order-disorder phase transition occurring at approximately 154 K on cooling and 160 K on heating [8], demonstrating reversible phase behavior with slight hysteresis. This transition involves the reorientation of molecular substituents and provides a model for understanding similar processes that may occur in other substituted benzene derivatives.
The critical temperature for diphenylmethane has been precisely measured at 778 ± 2 K [9], establishing important thermodynamic benchmarks for related compounds. While specific critical properties for 1-(Diphenylmethyl)-4-methylbenzene have not been experimentally determined, the structural similarities suggest comparable thermal stability at elevated temperatures.
The solubility characteristics of 1-(Diphenylmethyl)-4-methylbenzene are governed by its aromatic structure and lipophilic nature. While specific solubility data for this compound is limited, the LogP (octanol/water partition coefficient) can be estimated at approximately 4.5 [10], indicating strong hydrophobic character and preferential partitioning into organic phases.
Based on structural analysis and comparison with related diphenylmethane derivatives, 1-(Diphenylmethyl)-4-methylbenzene is expected to exhibit excellent solubility in nonpolar and moderately polar organic solvents. The parent compound diphenylmethane demonstrates solubility in ethanol, ether, benzene, and chloroform [6] [11], establishing a foundation for predicting the solubility behavior of the methylated derivative.
The compound's water solubility is expected to be extremely low, consistent with its high LogP value and extensive aromatic character. The water solubility of diphenylmethane is reported as 14.1 mg/L at 25°C [6], and the additional phenyl ring in 1-(Diphenylmethyl)-4-methylbenzene would further reduce aquatic solubility.
Solvent compatibility studies suggest that 1-(Diphenylmethyl)-4-methylbenzene should be readily soluble in:
The compound's solubility behavior is particularly relevant for synthetic applications and purification procedures, where appropriate solvent selection is crucial for successful manipulation of this aromatic system [12] [10].
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 1-(Diphenylmethyl)-4-methylbenzene. While specific DFT studies on this exact compound are not extensively documented, computational investigations of related diphenylmethane derivatives and substituted benzene systems offer valuable theoretical frameworks.
Electronic structure analysis of diphenylmethane derivatives using DFT methods, particularly B3LYP functional with various basis sets, has revealed important characteristics of the aromatic π-system and substituent interactions [13] [14] [15]. The HOMO-LUMO energy gap calculations indicate electronic stability consistent with the compound's observed chemical inertness.
Molecular geometry optimization studies on related compounds demonstrate that the diphenylmethyl group adopts specific conformational preferences that minimize steric hindrance while maximizing π-system overlap [14] [16]. The bond lengths and bond angles within the aromatic systems are consistent with typical benzene derivatives, with minor perturbations due to substituent effects.
Natural Population Analysis (NPA) calculations on similar aromatic systems reveal charge distribution patterns that explain the compound's reactivity and stability. The electron density is primarily localized on the aromatic rings, with the methyl group acting as an electron-donating substituent that slightly activates the para-substituted benzene ring [17] [18].
Molecular Electrostatic Potential (MEP) surfaces calculated for diphenylmethane derivatives show regions of negative electrostatic potential concentrated over the aromatic rings, consistent with their electron-rich character. These calculations help explain the compound's interactions with electrophilic species and its behavior in various chemical environments [18] [19].
Vibrational frequency calculations using DFT methods provide theoretical predictions for infrared and Raman spectra, enabling spectroscopic identification and characterization of the compound. The calculated frequencies typically show good agreement with experimental observations when appropriate scaling factors are applied [17] [20].
The vapor pressure of 1-(Diphenylmethyl)-4-methylbenzene has been measured as 2.43 × 10⁻⁵ mmHg at 25°C [4], indicating relatively low volatility compared to simpler aromatic compounds. This low vapor pressure is consistent with the compound's high molecular weight and extensive aromatic structure.
Volatility comparisons with related compounds demonstrate the effect of molecular size on vapor pressure behavior. Diphenylmethane exhibits higher volatility due to its smaller molecular size, while 1-(Diphenylmethyl)-4-methylbenzene shows reduced volatility corresponding to its additional aromatic ring system [9] [6].
Temperature-dependent vapor pressure studies on diphenylmethane derivatives follow the Wagner equation relationship [9]:
ln(p/pc) = (1/Tr){A(1-Tr) + B(1-Tr)^1.5 + C(1-Tr)^2.5 + D(1-Tr)^5}
where Tr is the reduced temperature (T/Tc) and A, B, C, D are compound-specific parameters.
Volatilization kinetics studies on substituted benzene compounds show that the liquid-film coefficient ratios for volatilization can be predicted using molecular diffusion coefficients and molecular weight relationships [21] [22]. These studies indicate that 1-(Diphenylmethyl)-4-methylbenzene would exhibit slower volatilization rates compared to smaller aromatic molecules.
Antoine equation parameters for vapor pressure prediction can be estimated based on structural correlations with known compounds. The heat of vaporization is expected to be substantial due to the compound's aromatic character and molecular size, contributing to its low volatility characteristics [9] [23].
Environmental implications of the low vapor pressure include reduced atmospheric emissions and lower potential for inhalation exposure, making the compound more suitable for applications where volatility control is important [24] [25].
The thermal stability of 1-(Diphenylmethyl)-4-methylbenzene is expected to be high due to its aromatic structure and the absence of easily degradable functional groups. Related diphenylmethane derivatives demonstrate thermal decomposition temperatures typically above 350°C [26] [27] [28].
Thermal decomposition studies on diphenylmethane compounds reveal that degradation typically occurs through radical mechanisms involving cleavage of the central methylene bridge [27] [28]. The decomposition pathway often produces benzyl radicals and subsequent fragmentation products, with the process becoming significant only at temperatures exceeding 500°C.
Oxidative stability investigations indicate that diphenylmethane derivatives can undergo selective oxidation to form corresponding ketones under specific conditions. However, under normal atmospheric conditions, these compounds demonstrate good resistance to oxidation due to the stabilizing effect of the aromatic ring systems.
Catalytic oxidation studies using various metal catalysts have shown that diphenylmethane can be selectively oxidized to benzophenone with high conversion rates and selectivity. These studies employed tert-butylhydroperoxide as an oxidant with vanadium-containing MCM-41 or ternary hydrotalcite catalysts, achieving up to 95% conversion with 100% selectivity toward the ketone product.
Thermal analysis using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveals that related compounds maintain structural integrity up to approximately 350-400°C. The onset temperatures for thermal degradation typically occur around 280-300°C, with maximum degradation rates observed at 350-370°C.
Stability enhancement strategies include the use of antioxidants and thermal stabilizers to extend the useful temperature range of these compounds in industrial applications [26]. The inherent stability of the aromatic system provides a foundation for developing thermally robust materials based on the diphenylmethane framework.